molecular formula C16H23N5 B5562767 4-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-methyl-5-propylpyrimidine

4-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-methyl-5-propylpyrimidine

Cat. No. B5562767
M. Wt: 285.39 g/mol
InChI Key: RLOQTAMULTVVMJ-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole has become an important synthon in the development of new drugs .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Structural Analysis

Research into related imidazole and pyrimidine derivatives has led to the development of novel synthetic routes and structural analyses. For example, novel 2-thioxanthine and dipyrimidopyridine derivatives have been synthesized, starting from specific thiouracil compounds, undergoing processes like nitrosation, reduction, and condensation, leading to the creation of compounds with potential antimicrobial activity (El-Kalyoubi et al., 2015). Additionally, research on the regiospecific synthesis of imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines highlighted efficient methods for obtaining these compounds, demonstrating the versatility of related chemical frameworks (Katritzky et al., 2003).

Antimicrobial Activity

The antimicrobial potential of these compounds has been a significant area of interest. A study on the synthesis and biological evaluation of a novel series of pyrimidines revealed their phosphodiesterase (PDE) inhibition and antimicrobial activities, underscoring the therapeutic potential of these derivatives (Bukhari et al., 2013). Another study synthesized pyrimidine-benzimidazole combinations and evaluated their antimicrobial and cytotoxic activities, finding some compounds with good inhibitory activities against specific pathogens (Chen et al., 2014).

Receptor Binding and Activity

Investigations into receptor binding and activity have led to insights into the therapeutic potential of these compounds. For instance, the discovery of potent (partial) agonists for the human histamine H3 receptor among 4-((1H-imidazol-4-yl)methyl)-1-aryl-piperazine and piperidine derivatives highlights the critical role of structural modifications in enhancing receptor affinity and selectivity (Ishikawa et al., 2010).

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . Therefore, the future research directions could involve developing new drugs with imidazole as the core structure.

properties

IUPAC Name

4-[3-(1H-imidazol-2-yl)piperidin-1-yl]-2-methyl-5-propylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5/c1-3-5-13-10-19-12(2)20-16(13)21-9-4-6-14(11-21)15-17-7-8-18-15/h7-8,10,14H,3-6,9,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLOQTAMULTVVMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CN=C(N=C1N2CCCC(C2)C3=NC=CN3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-methyl-5-propylpyrimidine

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